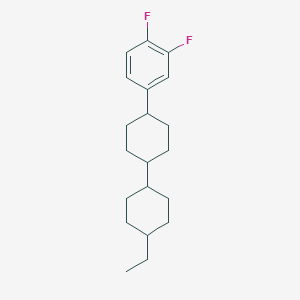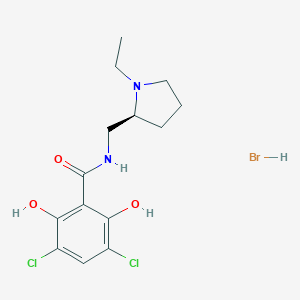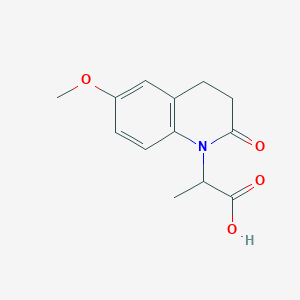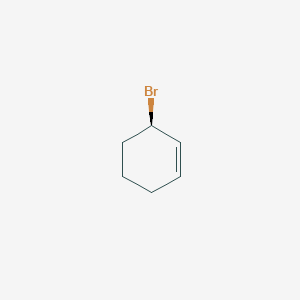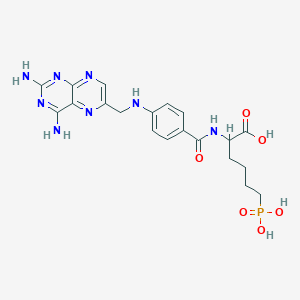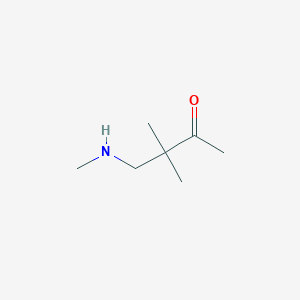
3,3-dimethyl-4-(methylamino)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-4-methylamino-butan-2-one: is an organic compound with the molecular formula C7H15NO It is a ketone derivative characterized by the presence of a methylamino group attached to the fourth carbon of the butanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-4-methylamino-butan-2-one typically involves the reaction of 3,3-dimethyl-2-butanone with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3,3-Dimethyl-2-butanone+Methylamine→3,3-Dimethyl-4-methylamino-butan-2-one
Industrial Production Methods: In an industrial setting, the production of 3,3-Dimethyl-4-methylamino-butan-2-one may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. The process may include steps such as distillation and purification to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3,3-Dimethyl-4-methylamino-butan-2-one can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: It can participate in substitution reactions where the methylamino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed:
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 3,3-Dimethyl-4-methylamino-butan-2-one is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways involving ketones and amines.
Industry: In the industrial sector, 3,3-Dimethyl-4-methylamino-butan-2-one can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-4-methylamino-butan-2-one involves its interaction with specific molecular targets. The methylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
3,3-Dimethyl-2-butanone: Lacks the methylamino group, making it less reactive in certain contexts.
4-Methylamino-2-butanone: Similar structure but without the additional methyl groups on the third carbon.
3,3-Dimethyl-4-amino-butan-2-one: Similar but with an amino group instead of a methylamino group.
Uniqueness: 3,3-Dimethyl-4-methylamino-butan-2-one is unique due to the presence of both the methylamino group and the dimethyl substitution on the butanone backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
123528-99-4 |
|---|---|
Fórmula molecular |
C7H15NO |
Peso molecular |
129.2 g/mol |
Nombre IUPAC |
3,3-dimethyl-4-(methylamino)butan-2-one |
InChI |
InChI=1S/C7H15NO/c1-6(9)7(2,3)5-8-4/h8H,5H2,1-4H3 |
Clave InChI |
QPKSAEVZZQMSER-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C)(C)CNC |
SMILES canónico |
CC(=O)C(C)(C)CNC |
Sinónimos |
2-Butanone, 3,3-dimethyl-4-(methylamino)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenylimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B40731.png)

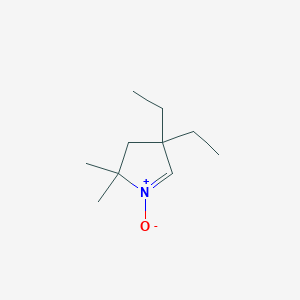

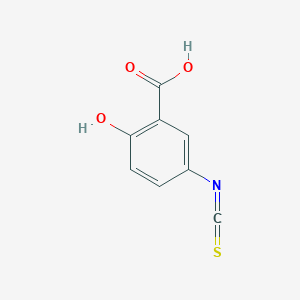

![1-(Prop-1-en-2-yl)-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B40742.png)
